molecular formula C19H16N4O2 B2721562 (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide CAS No. 1436370-71-6

(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide

Cat. No. B2721562
M. Wt: 332.363
InChI Key: KUYDEQMHUNYEKE-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a synthetic derivative of furan and imidazole and has been found to possess several interesting properties that make it an attractive candidate for further research.

Scientific Research Applications

(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide has been found to have several potential scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for further research.
Another potential application of (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to activate certain receptors, such as the GABA-A receptor, which is involved in the modulation of neurotransmitter activity.

Biochemical And Physiological Effects

(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide is that it can be easily synthesized using a simple and scalable method. This makes it a cost-effective compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research on (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to investigate its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to predict its effects in different experimental settings.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide involves the reaction of furan-2-carbaldehyde with 3-(1H-imidazol-1-yl)phenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide. This synthesis method has been optimized and can be easily scaled up for industrial production.

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-14(15-4-2-5-17(10-15)23-8-7-21-13-23)22-19(24)16(12-20)11-18-6-3-9-25-18/h2-11,13-14H,1H3,(H,22,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYDEQMHUNYEKE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide

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